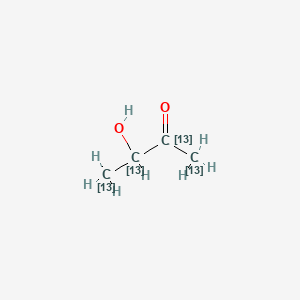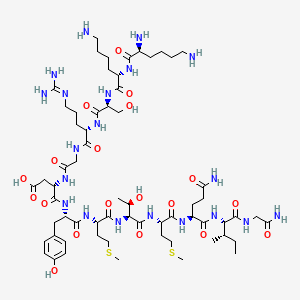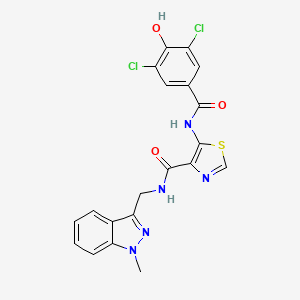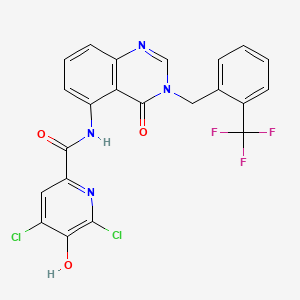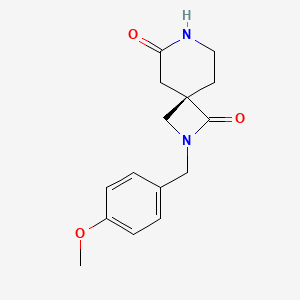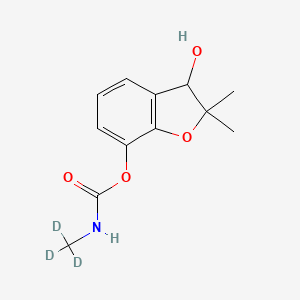
3-Hydroxycarbofuran-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxycarbofuran-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3-Hydroxycarbofuran, a metabolite of the highly toxic insecticide carbofuran. The deuterium labeling is primarily used for tracing and quantification purposes in scientific research .
Preparation Methods
The synthesis of 3-Hydroxycarbofuran-d3 involves the incorporation of deuterium into the molecular structure of 3-Hydroxycarbofuran. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger quantities.
Chemical Reactions Analysis
3-Hydroxycarbofuran-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
3-Hydroxycarbofuran-d3 is used extensively in scientific research due to its deuterium labeling. This labeling allows researchers to trace the compound in various biological and chemical processes. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and pharmacokinetics of related compounds. Additionally, it is used in environmental studies to monitor the degradation and persistence of carbofuran and its metabolites in different ecosystems .
Mechanism of Action
The mechanism of action of 3-Hydroxycarbofuran-d3 is similar to that of its parent compound, 3-Hydroxycarbofuran. It acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, causing overstimulation of muscles and nerves. The molecular targets involved in this process include the active sites of acetylcholinesterase enzymes .
Comparison with Similar Compounds
3-Hydroxycarbofuran-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include 3-Hydroxycarbofuran, carbofuran, and other carbamate pesticides. While these compounds share similar chemical structures and biological activities, the deuterium labeling in this compound provides additional advantages for research applications, such as improved tracing and quantification .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |
InChI Key |
RHSUJRQZTQNSLL-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


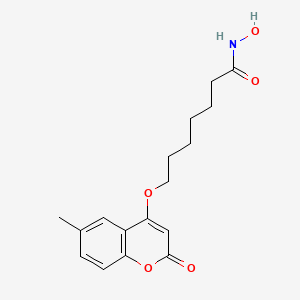
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

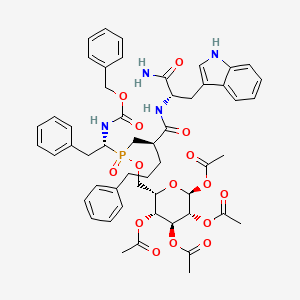
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)

